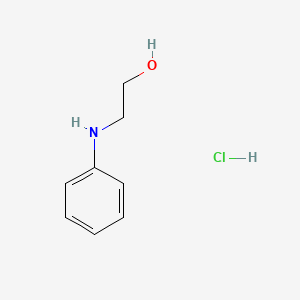

Ethanol, 2-anilino-, hydrochloride

Description

Role as an Intermediate in Complex Organic Molecule Synthesis

Ethanol (B145695), 2-anilino-, hydrochloride serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for sequential or one-pot reactions to build intricate molecular frameworks.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. u-szeged.hunih.gov Ethanol, 2-anilino-, hydrochloride is a key precursor for the synthesis of various heterocyclic systems. For instance, it can be utilized in condensation reactions with carbonyl compounds under acidic conditions to form imines, which can then undergo further cyclization to yield heterocyclic structures. bloomtechz.com Research has demonstrated its utility in the synthesis of quinazolines, which are known for their diverse pharmacological activities. Additionally, through various synthetic transformations, it can be a starting point for the construction of morpholinone and pyrrolidinone ring systems. The synthesis of these scaffolds often involves metal-catalyzed or acid-catalyzed cyclization reactions. mdpi.comresearchgate.net

| Heterocyclic Scaffold | Synthetic Approach |

| Quinazolines | Condensation and cyclization reactions |

| Morpholinones | Multi-step synthesis involving cyclization |

| Pyrrolidinones | Derivatization and subsequent ring-closing reactions |

In the field of coordination chemistry, ligands play a pivotal role in determining the properties and reactivity of metal complexes. libretexts.org The structure of this compound, with its nitrogen and oxygen donor atoms, makes it an excellent building block for the synthesis of bidentate ligands. These ligands can coordinate to a variety of metal centers, forming stable complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. The ability to modify the aniline (B41778) ring or the ethanol side chain allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the characteristics of the resulting metal complex.

The reactivity of this compound extends to its use as an intermediate in the synthesis of advanced functional molecules. chemicalbull.com Its aniline and hydroxyl groups provide handles for the introduction of various functional groups, leading to the creation of molecules with tailored properties. For example, it can be a precursor in the synthesis of specialized dyes and pigments. bloomtechz.com

Monomer in Polymerization Research

The presence of a polymerizable group, the aniline moiety, makes this compound a valuable monomer in the field of polymer chemistry. This has led to research into its use in the development of novel conductive polymers and copolymers.

Electropolymerization is a versatile technique for the synthesis of conductive polymer films. arxiv.orgscispace.com this compound can be electrochemically polymerized to form poly(2-anilinoethanol). The polymerization is typically carried out in an acidic medium, where the anilinium hydrochloride monomer is oxidized at the electrode surface to generate radical cations that subsequently couple to form the polymer chain. arxiv.org The resulting polymer, poly(2-anilinoethanol), is a member of the polyaniline family and exhibits interesting electrochemical and optical properties. Furthermore, it can be copolymerized with other monomers to create materials with tailored functionalities.

Polyaniline and its derivatives are among the most studied conductive polymers due to their good environmental stability, tunable conductivity, and rich electrochemistry. researchgate.netresearchgate.net Research into poly(2-anilinoethanol) derived from this compound contributes to the broader understanding of conductive polymer systems. The hydroxyl group on the polymer backbone can influence properties such as solubility, processability, and interactions with other materials, opening up possibilities for applications in sensors, electrochromic devices, and corrosion protection. bloomtechz.com

Properties

CAS No. |

41210-94-0 |

|---|---|

Molecular Formula |

C8H12ClNO |

Molecular Weight |

173.64 g/mol |

IUPAC Name |

2-anilinoethanol;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H |

InChI Key |

PQLXJCRFZCRBNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCO.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Ethanol, 2 Anilino , Hydrochloride

Reactions Involving the Protonated Amine Functionality

The reactivity of the anilino group in Ethanol (B145695), 2-anilino-, hydrochloride is moderated by its protonation. For the nitrogen to act as a nucleophile, deprotonation is typically required, often achieved by the addition of a base.

N-Acylation Reactions for Amide Formation

The secondary amine of 2-anilinoethanol (B49455) can be readily acylated to form the corresponding N-aryl, N-(2-hydroxyethyl) amides. This transformation typically involves reaction with an acylating agent such as an acid chloride or acid anhydride (B1165640). Due to the presence of the hydrochloride, a base is generally required to neutralize the ammonium (B1175870) salt and liberate the free amine for reaction. googleapis.com Pyridine is a common choice as it can serve as both the base and a catalyst. libretexts.org

For instance, the reaction with acetyl chloride in the presence of a suitable base would yield N-(2-hydroxyethyl)-N-phenylacetamide. The general scheme for N-acylation is as follows:

General Reaction Scheme for N-Acylation

Ethanol, 2-anilino-, hydrochloride + Acylating Agent (e.g., RCOCl, (RCO)₂O) + Base → N-(2-hydroxyethyl)-N-phenylacetamide Derivative + Byproducts

Detailed findings from studies on related compounds highlight the conditions for such transformations.

| Acylating Agent | Base | Solvent | Product | Reference |

| Chloroacetyl chloride | Glacial acetic acid / Sodium acetate | - | 2-chloro-N-phenylacetamide | nih.gov |

| Phenylacetyl chloride | - | - | N-(2-hydroxyethyl)-2-phenylacetamide | sigmaaldrich.comsielc.comnist.gov |

| Acid Anhydride | Pyridine | Pyridine | Ester and Carboxylic Acid | libretexts.orglibretexts.orgyoutube.comyoutube.com |

This table presents data on N-acylation reactions of anilines or related amino alcohols, providing insights into potential reaction conditions for this compound.

Further N-Alkylation and Quaternization Studies

The nitrogen atom in 2-anilinoethanol can undergo further alkylation to yield tertiary amines. Modern synthetic methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, utilize catalysts, often based on ruthenium or iridium, to facilitate the N-alkylation of amines with alcohols, which is an atom-efficient process. nih.gov For this compound, this would first require deprotonation of the anilinium ion.

Further alkylation of the resulting tertiary amine with an alkyl halide can lead to the formation of a quaternary ammonium salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

| Alkylating Agent | Catalyst/Base | Product | Reference |

| Alcohols | Ruthenium complex / Potassium tert-butoxide | N-alkylated aniline (B41778) | nih.gov |

| Chloroethanol | Ionic Liquid | N-(2-hydroxyethyl)aniline | google.com |

This table provides examples of N-alkylation of anilines, which are analogous to the potential alkylation of this compound.

Diazotization Reactions of the Anilino Moiety and Subsequent Transformations (e.g., reduction)

The primary aromatic amine character of the anilino group allows it to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). byjus.comnih.govresearchgate.net This process converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻), a highly versatile intermediate. organic-chemistry.orglkouniv.ac.in

The resulting diazonium salt can then undergo a variety of subsequent transformations. For example, reduction of the diazonium group can be achieved using reagents like hypophosphorous acid (H₃PO₂), which would replace the diazonium group with a hydrogen atom, yielding 2-phenylethanol.

General Reaction Scheme for Diazotization

This compound + NaNO₂ + HCl (aq) (0-5°C) → 2-hydroxyethyl-phenyldiazonium chloride

| Reactant | Reagents | Conditions | Product | Reference |

| Aniline | NaNO₂, HCl | 0-5 °C | Benzene (B151609) diazonium chloride | byjus.com |

| Aniline Derivatives | H₂SO₄, NaNO₂ | 0–5 °C | Diazonium salts | researchgate.net |

This table illustrates the general conditions for the diazotization of anilines, which are directly applicable to the anilino moiety in this compound.

Transformations at the Hydroxyl Group

The primary hydroxyl group of this compound is also a key site for chemical modification, allowing for the introduction of various functional groups.

Esterification and Etherification Reactions for Functionalization

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or acid anhydrides. youtube.com The reaction with an acid anhydride is often carried out in the presence of a base like pyridine, which acts as a catalyst and neutralizes the carboxylic acid byproduct. libretexts.orglibretexts.org

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgbyjus.comkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide.

| Reaction Type | Reagent | Conditions | Product | Reference |

| Esterification | Acid Anhydride | Pyridine as solvent/catalyst | Ester | libretexts.orglibretexts.org |

| Etherification | Alkyl Halide | Strong base (e.g., NaH) | Ether | masterorganicchemistry.comwikipedia.org |

This table outlines general conditions for esterification and etherification of alcohols, applicable to the hydroxyl group of the target compound.

Oxidation Reactions and Product Characterization

The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde, 2-anilinoacetaldehyde, can be achieved using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) (DCM). chemistrysteps.comorganicchemistrytutor.comlibretexts.orglibretexts.org PCC is known for its ability to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids. msu.edu

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of the corresponding carboxylic acid, (phenylamino)acetic acid.

The characterization of the oxidation products would typically involve spectroscopic methods such as infrared (IR) spectroscopy to observe the appearance of a carbonyl stretch (C=O), and nuclear magnetic resonance (NMR) spectroscopy to confirm the new aldehydic or carboxylic acid proton signals.

This table summarizes common oxidation reactions for primary alcohols, indicating the expected products from the oxidation of this compound.

Cyclization Reactions Leading to Heterocyclic Systems

The presence of both an amino and a hydroxyl group in 2-anilinoethanol makes it a valuable precursor for the synthesis of various heterocyclic compounds. These intramolecular or intermolecular reactions lead to the formation of stable ring structures with potential applications in medicinal chemistry and material science.

Formation of Morpholinone Derivatives

Morpholin-2-one (B1368128) derivatives can be synthesized from β-amino alcohols like 2-anilinoethanol. A novel approach involves the reaction of β-amino alcohols with dialkyl dicyanofumarates. researchgate.net This reaction proceeds under mild conditions through an addition-elimination-lactonization pathway, selectively forming a six-membered ring. researchgate.net Another method for creating the morpholine (B109124) ring system is through the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which yields stereodefined C-substituted morpholines. organic-chemistry.org Additionally, the cyclization of N-substituted amino alcohols with chloroacetyl chloride provides a route to morpholin-2-one and 1,4-oxazepan-2-one derivatives. researchgate.net The synthesis of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their corresponding morpholine analogues has also been reported to explore structure-activity relationships. nih.gov

Annulation to Quinazoline (B50416) Ring Systems

Quinazolines are a class of fused heterocyclic compounds with significant biological activity. nih.gov While direct annulation of 2-anilinoethanol to a quinazoline system is not extensively documented, the structural components of 2-anilinoethanol are relevant to established quinazoline syntheses. Many synthetic routes to quinazolines utilize ortho-substituted anilines, such as 2-aminobenzylamines or 2-aminobenzyl alcohols. organic-chemistry.org For instance, the reaction of 2-aminoaryl methanols with amides or nitriles, catalyzed by iridium, can yield quinazolines through an acceptorless dehydrogenative coupling. organic-chemistry.org Similarly, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is a known method for quinazoline synthesis. nih.gov Given that 2-anilinoethanol contains an aniline fragment, its derivatives could potentially serve as precursors in similar cyclization strategies.

Synthesis of Pyrrolidinone Derivatives via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrrolidinone derivatives in a single step. researchgate.netnih.gov Pyrrolidinones are a key structural motif in many natural products and pharmacologically active compounds. mdpi.com One such MCR involves the ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones from aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid. rsc.orgresearchgate.net This method is noted for its clean reaction profile, high yields, and short reaction times. rsc.orgresearchgate.net Another approach is the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with anilines, which proceeds through a γ-amino ester intermediate that undergoes in situ lactamization and dealkoxycarbonylation to form 1,5-substituted pyrrolidin-2-ones. nih.gov

Electrophilic Aromatic Substitution on the Anilino Moiety

The aniline portion of "this compound" is susceptible to electrophilic aromatic substitution (SEAr) reactions. The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. wikipedia.orgbyjus.com

This increased reactivity is due to the ability of the nitrogen's lone pair of electrons to stabilize the cationic intermediate (the arenium ion) formed during the reaction through resonance. wikipedia.orgmasterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com

However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com Furthermore, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion. This anilinium group is deactivating and a meta-director, leading to a mixture of meta and para substituted products. byjus.com

Interactive Data Table: Reactivity of the Anilino Moiety

| Reaction Type | Reagents | Expected Products | Directing Effect |

| Bromination | Br₂/H₂O | 2,4,6-Tribromoaniline | Ortho, Para |

| Nitration | HNO₃/H₂SO₄ | Mixture of m-nitroaniline and p-nitroaniline | Meta and Para |

| Sulfonation | H₂SO₄ | Anilinium hydrogen sulfate, then sulfanilic acid | Ortho, Para |

| Friedel-Crafts Alkylation/Acylation | Not generally successful due to complexation with the Lewis acid catalyst | - | - |

Advanced Spectroscopic and Structural Characterization of Ethanol, 2 Anilino , Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, provides a complete picture of the proton and carbon framework of Ethanol (B145695), 2-anilino-, hydrochloride.

The formation of the hydrochloride salt from the parent compound, 2-anilinoethanol (B49455), involves the protonation of the nitrogen atom. This transformation induces significant changes in the electronic environment of the nearby nuclei, which are reflected as shifts in their resonance frequencies (chemical shifts) in the NMR spectrum. Specifically, the positively charged ammonium (B1175870) group (-NH₂⁺-) acts as a stronger electron-withdrawing group than the neutral amine (-NH-). This effect leads to a deshielding of the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield) compared to the free base.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Ethanol, 2-anilino-, hydrochloride, distinct signals are expected for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups, the hydroxyl (-OH) proton, and the ammonium (-NH₂⁺-) protons.

The aromatic protons on the phenyl ring typically appear in the range of δ 6.7-7.4 ppm. The electron-withdrawing nature of the anilinium group influences their exact chemical shifts. The methylene protons adjacent to the positively charged nitrogen (N-CH₂) are expected to be significantly deshielded, resonating further downfield than the methylene protons adjacent to the hydroxyl group (O-CH₂). Both methylene groups will likely appear as triplets due to spin-spin coupling with each other. The hydroxyl proton and the two ammonium protons are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-N) | 3.5 - 3.8 | Triplet |

| Methylene (-CH₂-O) | 4.0 - 4.3 | Triplet |

| Hydroxyl (OH) | Variable (e.g., 4.5 - 5.5) | Broad Singlet |

| Ammonium (NH₂⁺) | Variable (e.g., 7.5 - 9.0) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated: four for the aromatic ring and two for the ethyl side chain.

The carbon atoms of the phenyl group typically resonate between δ 110 and 150 ppm. The carbon atom to which the nitrogen is attached (ipso-carbon) is expected around δ 140-145 ppm. The ortho, meta, and para carbons will have distinct chemical shifts. researchgate.net The carbon atom adjacent to the ammonium nitrogen (N-CH₂) will be shifted downfield compared to its position in the free base, likely appearing in the δ 45-55 ppm range. The carbon adjacent to the hydroxyl group (O-CH₂) is expected in the δ 55-65 ppm region. docbrown.infowisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data for similar structures and general substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-N) | 48 - 52 |

| Methylene (-CH₂-O) | 58 - 62 |

| Aromatic (C-para) | 120 - 124 |

| Aromatic (C-ortho) | 125 - 129 |

| Aromatic (C-meta) | 129 - 133 |

| Aromatic (C-ipso) | 142 - 146 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful methods for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a key cross-peak would be observed between the signals of the N-CH₂ and O-CH₂ protons, confirming the connectivity of the ethanolamine (B43304) side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This technique would definitively link the proton signals for the N-CH₂ and O-CH₂ groups to their corresponding carbon signals in the ¹³C spectrum. It would also correlate the aromatic proton signals with their respective aromatic carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A crucial feature distinguishing the hydrochloride salt from its free base is the presence of absorptions from the secondary ammonium ion (R₂NH₂⁺). acs.org

O-H Stretch: A broad absorption band for the hydroxyl group's stretching vibration is expected in the region of 3200-3600 cm⁻¹. spectrabase.com

N-H⁺ Stretch: A very broad and strong band, characteristic of the N-H⁺ stretching in a secondary ammonium salt, is expected in the 2200-3000 cm⁻¹ region. This band often shows fine structure and is a key indicator of the hydrochloride form.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Stretches: Medium to weak absorptions for the carbon-carbon double bond stretching of the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the stretching vibration of the C-O single bond of the primary alcohol is typically found in the 1050-1150 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration for the anilinic structure is expected in the 1250-1350 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H⁺ Stretch (Ammonium) | 2200 - 3000 | Strong, Very Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and N-H⁺ give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing compounds with chromophores, such as the aniline (B41778) moiety in this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths at which these absorptions occur are characteristic of the electronic structure of the molecule.

Table 1: Representative UV-Vis Absorption Data for Related Compounds

| Compound/Material | Absorption Maxima (λmax) | Transition | Source |

| Aniline | 340 nm | n→π | researchgate.net |

| HCl doped polyaniline clay nanocomposite | 420 nm, 800 nm | Not specified | researchgate.net |

| Ammonia treated polyaniline clay nanocomposite | Not specified (p→π), 650 nm | p→π, polaron→π | researchgate.net |

Mass Spectrometry (MS) Based Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, the exact mass can be calculated and compared with the experimentally determined value to confirm its composition.

The monoisotopic mass of the parent compound, 2-anilinoethanol, is 137.084063974 Da. nih.gov For the hydrochloride salt, the exact mass is 173.0607417 Da. nih.gov This high level of precision is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Precise Molecular Mass Data for this compound and its Parent Compound

| Compound | Property | Value | Source |

| This compound | Exact Mass | 173.0607417 Da | nih.gov |

| This compound | Monoisotopic Mass | 173.0607417 Da | nih.gov |

| 2-Anilinoethanol | Exact Mass | 137.084063974 Da | nih.gov |

| 2-Anilinoethanol | Monoisotopic Mass | 137.084063974 Da | nih.gov |

Hyphenated techniques, which combine a separation method with mass spectrometry, are indispensable for the analysis of complex mixtures and for obtaining detailed structural information. longdom.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. longdom.org This is particularly useful for non-volatile or thermally labile compounds. LC-MS can be used to determine the molecular weight of a compound and, with tandem mass spectrometry (LC-MS/MS), can provide fragmentation patterns for structural elucidation. nih.govresearchgate.net The development of interfaces like electrospray ionization (ESI) has been crucial for the analysis of moderately polar molecules. ijprajournal.com Methods have been developed for the analysis of ethanol metabolites in various matrices using LC-MS/MS, demonstrating the technique's sensitivity and applicability. nih.govlcms.czchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. longdom.org The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. The resulting mass spectra provide a fragmentation pattern that can be used as a "fingerprint" for identification. nih.gov A GC-MS spectrum is available for the parent compound, 2-anilinoethanol, in the NIST Mass Spectrometry Data Center. nih.gov This technique is valuable for the analysis of volatile organic compounds and is used in various fields, including forensics and drug detection. longdom.org

These hyphenated techniques offer a powerful approach to not only identify this compound but also to separate it from impurities and analyze its fragmentation behavior to confirm its structure. longdom.orgnih.gov

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination and Crystallography

While specific crystallographic data for this compound was not found in the search results, XRD studies on related materials like polyaniline-halloysite nanoclay composites have been reported. researchgate.net These studies show characteristic peaks in the XRD pattern that provide information about the crystalline structure of the material. researchgate.net For this compound, an XRD analysis would provide precise information on the geometry of the anilinium and ethanol moieties, as well as the position of the chloride counter-ion in the crystal lattice.

Computational and Theoretical Investigations of Ethanol, 2 Anilino , Hydrochloride

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are pivotal in deciphering the intrinsic properties of a molecule. By applying the principles of quantum mechanics, researchers can model the electronic structure of Ethanol (B145695), 2-anilino-, hydrochloride and predict its chemical behavior.

Density Functional Theory (DFT) stands out as a robust computational method for probing the electronic properties of molecules. For Ethanol, 2-anilino-, hydrochloride, DFT calculations are instrumental in defining the shapes and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests a higher propensity for chemical reaction.

DFT also enables the precise calculation of key energetic properties, such as the molecule's total energy, heat of formation, and ionization potential. These values are essential for understanding the thermodynamic stability of the compound. While specific values are contingent on the computational model (functional and basis set) used, the principles remain fundamental to assessing the molecule's energetic landscape.

Table 1: Key Energetic Properties from DFT Calculations

| Property | Significance |

| HOMO Energy | Represents the molecule's capacity to donate an electron. |

| LUMO Energy | Represents the molecule's capacity to accept an electron. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. |

| Total Energy | Correlates with the overall thermodynamic stability of the molecule. |

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. |

The structural flexibility of this compound, arising from rotation around its single bonds, allows for numerous spatial arrangements or conformations. nih.gov Conformational analysis, facilitated by computational methods, involves mapping the potential energy surface (PES) to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial as the molecule's preferred conformation directly influences its physical properties and biological interactions. The parent molecule, 2-anilinoethanol (B49455), has three rotatable bonds, contributing to its conformational complexity. guidechem.com

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling serves as a powerful tool for dissecting the intricate pathways of chemical reactions involving this compound. For instance, the synthesis of the parent compound, 2-anilinoethanol, can be achieved through various routes, such as the reaction of aniline (B41778) with ethylene (B1197577) oxide or the N-arylation of ethanolamine (B43304) with an aryl halide. chemicalbook.com

Computational studies can model these synthetic pathways to map out the step-by-step mechanism of bond formation and cleavage. By calculating the energies of reactants, products, and intermediates, and identifying the high-energy transition states that lie between them, researchers can determine the activation energy. This information is vital for understanding reaction kinetics and optimizing reaction conditions for improved yield and efficiency.

Intermolecular Interactions and Solvation Modeling

The behavior of this compound in a solution is dictated by its interactions with the surrounding solvent molecules. Computational models provide a molecular-level understanding of these crucial interactions.

Solubility is a fundamental property for chemical processes like purification and formulation. The electrolyte Nonrandom Two-Liquid (eNRTL) model is a sophisticated thermodynamic framework used to predict and correlate the solubility of electrolytes, such as this compound, in various solvent systems. researchgate.netresearchgate.net This model is particularly valuable for complex mixed-solvent systems (e.g., water-ethanol, water-methanol) where solution behavior is non-ideal. researchgate.net

Research on the similar compound aniline hydrochloride has demonstrated that the eNRTL model can successfully correlate solubility data across different temperatures and solvent compositions. researchgate.net By fitting the model to experimental data, interaction parameters can be obtained, which can then be used to predict solubility under different conditions, aiding in process design and optimization. researchgate.net The average relative deviation between experimental and predicted solubility data for aniline hydrochloride in certain mixed systems was found to be as low as 1.8%. researchgate.net

Table 2: Application of the eNRTL Model for Amine Hydrochloride Solubility

| System Studied | Temperature Range | Key Finding |

| Aniline Hydrochloride in Water-Ethanol | 288 K to 348 K | The eNRTL model provided a good correlation of experimental solubility data. researchgate.net |

| Aniline Hydrochloride in Mixed Aqueous Alcohols | 288 K to 328 K | Newly obtained interaction parameters allowed for the creation of a self-consistent model to calculate solubility. researchgate.net |

Hydrogen bonding is a dominant intermolecular force governing the properties of this compound. The molecule contains a protonated amino group (-NH2+-) and a hydroxyl group (-OH), both of which are potent hydrogen bond donors. nih.gov The oxygen atom and the chloride anion act as hydrogen bond acceptors. nih.gov Computational simulations can map the intricate network of these hydrogen bonds, both in the solid state and in solution. nih.govresearchgate.net

These studies reveal how molecules of the compound interact with each other and with solvent molecules, forming specific structural motifs known as synthons. nih.govresearchgate.net In related amino alcohol salts, NH3+∙∙∙−OOC heterosynthons are commonly observed. nih.govresearchgate.net Furthermore, simulations can investigate the stability of the protonated state of the aniline nitrogen, which is fundamental to the compound's identity as a hydrochloride salt. Understanding the protonation state is key to predicting the compound's pKa and its behavior in different pH environments.

Applications in Advanced Chemical Synthesis and Materials Science Research

Reagent in Specific Organic Transformations

Ethanol (B145695), 2-anilino-, hydrochloride, and its parent compound, 2-anilinoethanol (B49455), serve as versatile reagents in a variety of organic transformations due to the presence of multiple reactive sites: a secondary amine, a primary alcohol, and an aromatic ring. These functional groups allow the molecule to participate in reactions such as N-arylation, oxidation, and as a precursor for heterocyclic synthesis.

The hydrochloride salt form provides stability and can be a crucial factor in reaction mechanisms, particularly in acid-catalyzed processes. The compound is often used as an intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical compounds. guidechem.comchemicalbook.comottokemi.com

Reductive Amination:

One of the significant transformations involving compounds like 2-anilinoethanol is reductive amination. This class of reactions is fundamental in synthetic chemistry for forming carbon-nitrogen bonds. acs.org In these processes, an amine reacts with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the corresponding amine. While specific studies detailing "Ethanol, 2-anilino-, hydrochloride" as the primary amine source in published reductive amination protocols are not prevalent, its structural motif is central to this type of transformation. The reaction involves the nucleophilic attack of the amine onto a carbonyl carbon.

Synthesis of N-Aryl Amino Alcohols:

Research has demonstrated the utility of related structures in copper-catalyzed N-arylation reactions to produce N-aryl amino alcohols. In a representative procedure, an aryl bromide can be coupled with an amino alcohol in the presence of a copper(I) chloride catalyst and a base like potassium hydroxide (B78521). This method provides a direct route to synthesizing derivatives of 2-anilinoethanol. chemicalbook.com

The general reaction scheme for such a transformation is presented below:

Table 1: Representative Cu-catalyzed N-arylation of an Amino Alcohol

| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature | Reaction Time | Product Yield | Reference |

| Aryl Bromide | Amino Alcohol | Copper(I) Chloride (CuCl) | Potassium Hydroxide (KOH) | 90-110°C | 8 hours | High (e.g., up to 99%) | chemicalbook.com |

This table illustrates a general procedure for the synthesis of N-aryl amino alcohols, a class of compounds to which 2-anilinoethanol belongs.

Precursor for Heterocyclic Compounds:

The bifunctional nature of 2-anilinoethanol (containing both a nucleophilic amine and a hydroxyl group) makes it an ideal precursor for the synthesis of various heterocyclic compounds. For example, it can be used to synthesize morpholinone derivatives. The intramolecular or intermolecular condensation reactions are key steps in forming these ring structures.

Role in Polymer Chemistry:

In the realm of polymer science, aniline (B41778) and its derivatives, including aniline hydrochloride, are fundamental monomers for producing polyaniline (PANI). researchgate.netnih.gov Polyaniline is a conductive polymer with significant research interest. The polymerization is typically an oxidative process. The presence of the ethanol group in 2-anilinoethanol can modify the properties of the resulting polymer, for instance, by enhancing solubility or providing sites for further functionalization.

Analytical Methodologies for Research Scale Assessment of Ethanol, 2 Anilino , Hydrochloride

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are paramount for separating "Ethanol, 2-anilino-, hydrochloride" from impurities, starting materials, and by-products that may be present in research samples. These techniques provide both qualitative and quantitative information, ensuring the integrity of the compound used in further studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of "this compound". Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of polar, ionizable compound.

Methodology: A typical RP-HPLC method would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The presence of the hydrochloride salt makes the compound's retention sensitive to the pH of the mobile phase. An acidic buffer (e.g., phosphate (B84403) or formate) is often used to suppress the ionization of any residual free amine and ensure a single, well-defined chromatographic peak. Detection is commonly achieved using a UV detector, as the aniline (B41778) moiety possesses a strong chromophore. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

While specific methods for "Ethanal, 2-anilino-, hydrochloride" are not extensively published, methods for similar compounds like 2-Aminoethanol hydrochloride utilize a mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-40 °C |

| Detection | UV at ~240 nm |

| Injection Vol. | 10 µL |

This table represents a typical starting point for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. mdpi.com

Advantages for "this compound" Analysis: The primary benefit of UPLC is the substantial reduction in analysis time, often by a factor of up to nine, and decreased solvent consumption. omicsonline.org This high-throughput capability is invaluable in research settings for rapid purity checks of multiple samples or for screening reaction conditions. The increased resolution allows for better separation of closely related impurities from the main compound peak.

UPLC methods for other hydrochloride-containing active pharmaceutical ingredients have been successfully developed, demonstrating the technique's suitability. omicsonline.org These methods often use similar stationary phases (e.g., BEH C18) and mobile phases as HPLC, but with much faster gradient times and lower flow rates. omicsonline.orgnih.gov The principles of UPLC suggest that an HPLC method for "this compound" could be readily transferred to a UPLC system to gain these advantages. sielc.com

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of "this compound" in solution, provided no other components in the sample absorb at the same wavelength.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The aniline ring in "this compound" provides the necessary chromophore for UV absorbance.

For more complex matrices or to enhance sensitivity and selectivity, a colorimetric reaction can be employed. A potential method involves the diazotization of the aromatic amine followed by coupling with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to produce a highly colored azo dye. nih.gov This resulting dye can then be measured in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds. nih.gov While this method is standard for primary aromatic amines, its applicability to the secondary amine in "this compound" would require validation.

Table 2: Example Validation Parameters for a Spectrophotometric Method

| Parameter | Typical Value | Purpose |

| λmax (Wavelength) | ~240 nm (in Ethanol) | Wavelength of maximum absorbance for highest sensitivity. |

| Linearity (R²) | >0.998 | Confirms a direct relationship between absorbance and concentration. haihangindustry.com |

| LOD (Limit of Detection) | ~0.02% v/v | The lowest concentration that can be reliably detected. haihangindustry.com |

| LOQ (Limit of Quantification) | ~0.05% v/v | The lowest concentration that can be accurately quantified. haihangindustry.com |

Values are illustrative and based on methods for similar analytes. haihangindustry.comtcichemicals.com

Determination of Solubility in Various Solvent Systems in Research Settings

Understanding the solubility of "this compound" is critical for its application in research, including for reaction chemistry, formulation, and analytical method development. The hydrochloride salt form is expected to enhance solubility in polar solvents compared to its free base, 2-Anilinoethanol (B49455).

Methodology: In a research setting, solubility is typically determined by the equilibrium saturation method. An excess amount of the compound is added to a known volume of the solvent system. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC or UV spectrophotometry.

Solubility Profile: While specific quantitative solubility data for "this compound" is not readily available in the literature, data for the parent compound, 2-Anilinoethanol, provides a useful reference. The hydrochloride salt is anticipated to be more soluble in polar solvents.

Table 3: Reported Solubility of the Parent Compound, 2-Anilinoethanol

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 53 g/L | 20 | chemicalbook.com |

| Ethanol (B145695) | Soluble | Not Specified | haihangindustry.com |

| Chloroform | Soluble | Not Specified | haihangindustry.com |

| Ether | Soluble | Not Specified | haihangindustry.com |

The general principle of "like dissolves like" suggests that the compound's polarity, driven by the hydroxyl and anilinic groups, governs its solubility. The hydrochloride salt will readily dissociate in polar protic solvents like water and ethanol, leading to strong ion-dipole interactions and increased solubility.

Other Advanced Analytical Techniques for Research Samples

Beyond chromatography and spectrophotometry, a range of advanced analytical techniques are essential for the unambiguous structural confirmation and comprehensive characterization of "this compound" research samples.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities. The mass spectrum for the parent compound, 2-Anilinoethanol, shows a prominent molecular ion peak at m/z 137 and a base peak at m/z 106, corresponding to the loss of the CH₂OH group. chemicalbook.comnih.gov For the hydrochloride salt, analysis would typically be performed on the free base after in-source dissociation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum of 2-Anilinoethanol reveals characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the nitrogen and oxygen, and the protons of the NH and OH groups. nih.govchemicalbook.comresearchgate.net These spectra provide definitive proof of the compound's identity and can also be used to detect and quantify impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-Anilinoethanol would show characteristic absorption bands for O-H and N-H stretching, C-N stretching, and aromatic C-H and C=C bending vibrations. nih.govspectrabase.com

These techniques, when used in concert, provide a complete analytical profile of "this compound," ensuring its identity, purity, and suitability for research purposes.

Emerging Research Directions and Future Perspectives for Ethanol, 2 Anilino , Hydrochloride

Development of Sustainable and Green Synthetic Approaches

The chemical industry's shift towards green chemistry principles is driving the innovation of more environmentally benign methods for synthesizing foundational chemicals like 2-anilinoethanol (B49455). Research is actively pursuing pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A significant area of development is the refinement of catalytic systems. For instance, copper-catalyzed N-arylation of amino alcohols represents a promising route. One such method employs copper(I) chloride and potassium hydroxide (B78521) in a solvent-free reaction at 90°C, achieving a high yield of 2-anilinoethanol. chemicalbook.com This approach is noted for its efficiency and lower environmental impact compared to more traditional synthetic routes.

Another frontier in green synthesis is the adoption of continuous flow chemistry. A mixed flow-batch approach has been demonstrated for the synthesis of related nitrogen-containing compounds, such as NH-aziridines from vinyl azides. beilstein-journals.org This methodology utilizes an environmentally benign solvent, cyclopentyl methyl ether (CPME), and allows for precise control over reaction parameters like temperature and residence time, which can enhance safety and yield. beilstein-journals.org Applying similar flow chemistry principles to the production of 2-anilinoethanol could offer a sustainable, safer, and potentially automatable manufacturing process. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Anilinoethanol and Related Compounds

| Feature | Traditional Synthesis | Copper-Catalyzed Synthesis chemicalbook.com | Flow Chemistry Approach beilstein-journals.org |

|---|---|---|---|

| Catalyst | Varies (often stoichiometric reagents) | Copper(I) chloride | Not specified for anilinoethanol |

| Solvent | Often traditional organic solvents | Neat (no solvent) | Cyclopentyl methyl ether (CPME) |

| Key Advantage | Established methods | High yield, lower environmental impact | Enhanced safety, control, automation potential |

| Environmental Impact | Higher potential for waste | Reduced waste and hazardous materials | Use of green solvents, minimized waste |

Exploration of Novel Catalytic Activities or Reagent Applications

While 2-anilinoethanol is a well-known intermediate, its potential as a catalyst or a more versatile reagent is an area of active exploration. Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows for diverse chemical transformations.

Currently, it serves as a crucial building block in the synthesis of complex molecules. For example, it is a vital intermediate in the multi-step preparation of the anticoagulant medication rivaroxaban. It is also used in the production of various dyes, rubber accelerators, and other organic compounds. verypharm.com

Future research is aimed at leveraging the anilinoethanol scaffold to develop new catalysts. The nitrogen and oxygen atoms can act as coordination sites for metal centers, creating novel ligand systems for asymmetric synthesis or oxidation-reduction reactions. The exploration of its derivatives could lead to the discovery of new organocatalysts, which are highly sought after for their low toxicity and environmental footprint compared to metal-based catalysts.

Integration of In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions, maximize yields, and ensure safety, a deep understanding of reaction mechanisms and kinetics is essential. The integration of in situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful strategy for achieving this. nih.govresearchgate.net

In situ FTIR allows for the real-time monitoring of chemical reactions as they occur, providing detailed information about the formation of intermediates, the consumption of reactants, and the appearance of products without disturbing the system. nih.gov This technique is highly sensitive to changes in the vibrational properties of molecules, making it ideal for tracking the complex transformations that 2-anilinoethanol and its derivatives undergo. nih.govnih.gov By coupling an FTIR spectrometer to a reaction vessel, such as a flow cell or a recycle reactor, researchers can continuously collect spectra and generate kinetic profiles. researchgate.netnih.gov

This real-time data is invaluable for:

Mechanistic Insight: Identifying transient intermediates to elucidate complex reaction pathways. nih.gov

Process Optimization: Rapidly determining the effects of changing reaction parameters like temperature, pressure, or catalyst concentration.

Quality Control: Ensuring the reaction proceeds as expected and identifying any potential side reactions or impurities.

Table 2: Potential Applications of In Situ FTIR in Anilinoethanol Chemistry

| Application Area | Benefit of In Situ FTIR |

|---|---|

| Sustainable Synthesis | Optimizes energy usage and reagent stoichiometry by identifying reaction endpoints precisely. |

| Catalyst Development | Provides insight into catalyst behavior and deactivation mechanisms in real time. nih.gov |

| Pharmaceutical Intermediate Synthesis | Monitors the formation of high-purity intermediates required for drug manufacturing. |

| Polymerization Reactions | Tracks the conversion of monomers like anilinoethanol into polymers such as polyaniline. nih.gov |

Predictive Modeling and Machine Learning for Chemical Discovery

The convergence of data science and chemistry is accelerating the pace of discovery. Predictive modeling and machine learning (ML) are emerging as indispensable tools for designing new molecules and materials with desired properties, thereby reducing the time and cost associated with traditional trial-and-error experimentation.

For a scaffold like anilinoethanol, ML models can be trained on existing data to predict the properties of novel derivatives. By inputting molecular descriptors of proposed structures, these models can forecast characteristics such as reactivity, solubility, catalytic activity, or even biological function. For example, machine learning workflows are already being used to create predictive models for the release of drugs from biomaterial platforms. rsc.org A similar approach could be used to design anilinoethanol-based molecules for controlled-release applications.

Design of Next-Generation Functional Materials Utilizing Anilinoethanol Scaffolds

The anilinoethanol structure is a key component in the synthesis of advanced functional materials, most notably polyaniline (PANI). nih.gov PANI is a conductive polymer with significant potential in a range of high-tech applications due to its unique electronic and electrochemical properties.

Future research is focused on creating next-generation materials by modifying the basic PANI structure or incorporating anilinoethanol-based units into novel polymer backbones. Key areas of development include:

Advanced Coatings: PANI's conductivity and stability make it an effective material for protecting metals from corrosion. Research is aimed at enhancing these properties to create smarter, self-healing anticorrosive coatings.

Biosensors: The electrochemical properties of PANI are ideal for biosensor applications. By functionalizing the polymer, sensors can be designed for the highly specific detection of biological molecules, paving the way for new diagnostic tools.

Bioelectronics: A fascinating frontier is the use of anilinoethanol derivatives for the in vivo synthesis of electroactive polymers. nih.gov Research has demonstrated that genetically targeted enzymes can polymerize aniline (B41778) monomers within living cells and tissues, creating conductive polymer structures that interface with biological systems. nih.gov This opens up possibilities for advanced therapeutic and diagnostic platforms that are integrated directly with living organisms. nih.gov

The anilinoethanol scaffold provides a versatile platform for designing materials with tunable properties, heralding a new era of functional polymers for applications ranging from energy storage to advanced medicine.

Q & A

Q. What are the standard synthetic routes for preparing ethanol, 2-anilino-, hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Amination of Ethanol Derivatives : React ethanolamine with aniline derivatives under acidic conditions. For example, 2-chloroethylamine hydrochloride (a structurally similar compound) is synthesized by reacting ethanolamine with thionyl chloride at 0°C in an inert solvent like benzene .

- Hydrochloride Salt Formation : After synthesizing the free base (2-anilinoethanol), treat it with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.

- Optimization Parameters :

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the anilino group (aromatic protons at ~6.8–7.5 ppm) and ethanolamine backbone (CH groups at ~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHClNO) and fragmentation patterns .

- HPLC/GC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC with flame ionization detects impurities (<1% threshold) .

Q. What solvent systems are compatible with this compound in biological assays?

Methodological Answer:

- Compatible Solvents :

- Aqueous Buffers : Dissolve in PBS (pH 7.4) for cell-based studies, but note limited solubility (~5 mg/mL).

- Polar Organic Solvents : Use DMSO (≤1% v/v) for stock solutions; avoid alcohols due to competitive hydrogen bonding .

- Stability Considerations : Store lyophilized powder at -20°C; aqueous solutions degrade within 72 hours at 4°C .

Advanced Research Questions

Q. How can QSAR modeling guide the design of derivatives with enhanced antimalarial activity?

Methodological Answer:

- Key Descriptors :

- Workflow :

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Root Cause Analysis :

- Purity Discrepancies : Compare impurity profiles via LC-MS; trace aldehydes (e.g., from oxidation) may antagonize activity .

- Assay Variability : Standardize protocols (e.g., fixed incubation time, cell passage number) across labs.

- Metabolic Stability : Perform liver microsome assays to identify labile functional groups (e.g., ester hydrolysis) .

- Case Study : Derivatives with electron-withdrawing substituents (e.g., -NO) showed inconsistent antimalarial IC values due to differing redox conditions in assays .

Q. How does the alkylation mechanism of this compound derivatives impact DNA replication in cancer cells?

Methodological Answer:

- Mechanistic Insights :

- Experimental Validation :

- Electrophoretic Mobility Shift Assay (EMSA) : Quantify DNA binding affinity.

- qPCR : Measure replication errors in treated vs. untreated cells .

Q. What computational tools predict the binding affinity of this compound to RORγt for autoimmune disease research?

Methodological Answer:

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide.

- Target Preparation : Retrieve RORγt crystal structure (PDB: 6Q7X), remove water, add charges.

- Docking Parameters : Grid box centered on ligand-binding domain (20 Å), exhaustiveness = 34.

- Validation Metrics : Compare predicted vs. experimental Ki values (e.g., Vimirogant hydrochloride: Ki = 3.5 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.